2,5-Dichloro-1-isopropylbenzimidazole
Description
2,5-Dichloro-1-isopropylbenzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with two chlorine atoms at positions 2 and 5 and an isopropyl group at position 1. This compound exhibits unique electronic and steric properties due to its substitution pattern, making it a molecule of interest in medicinal chemistry and materials science. The chlorine atoms enhance electrophilicity and lipophilicity, while the bulky isopropyl group influences conformational stability and intermolecular interactions. Synthetically, it is typically prepared via cyclocondensation of 4-chloro-1-isopropyl-1H-benzimidazole-2-amine with chlorinating agents under controlled conditions . Applications include its use as a precursor in antiviral and anticancer drug development, leveraging its ability to inhibit kinase enzymes and disrupt protein-DNA interactions .
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2,5-dichloro-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C10H10Cl2N2/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3 |
InChI Key |
DPRXLZPJCYCGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic parameters of 2,5-Dichloro-1-isopropylbenzimidazole with analogous benzimidazole derivatives:
| Compound | Substituents | Molecular Weight (g/mol) | LogP | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | Cl (2,5), iPr (1) | 257.14 | 3.2 | 4.8 |
| 2-Chloro-1-methylbenzimidazole | Cl (2), Me (1) | 180.63 | 2.1 | 3.5 |
| 5-Chloro-1-isopropylbenzimidazole | Cl (5), iPr (1) | 225.69 | 2.8 | 4.2 |
| 1-Isopropylbenzimidazole | H (2,5), iPr (1) | 174.24 | 1.9 | 2.7 |
Key Findings :
- The isopropyl group increases molecular weight and steric bulk compared to methyl, reducing solubility in polar solvents like water but enhancing membrane permeability .
- Dichloro substitution elevates LogP (lipophilicity) by ~1.1 units compared to mono-chloro analogs, favoring blood-brain barrier penetration in pharmacokinetic studies .
- The dipole moment is highest in this compound due to electron-withdrawing Cl groups and asymmetric charge distribution, influencing binding affinity to hydrophobic enzyme pockets .
Key Findings :
- The dual chloro substitution in this compound enhances cytotoxicity (IC₅₀ = 12.3 µM) by promoting DNA intercalation and topoisomerase II inhibition, as shown in crystallographic studies .
- Superior antimicrobial activity against S. aureus (MIC = 8.5 µg/mL) correlates with increased membrane disruption capability due to lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
